![molecular formula C10H21NO B2375503 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine CAS No. 2141652-85-7](/img/structure/B2375503.png)
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine
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Overview
Description
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine, also known as DMOMA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. DMOMA is a tertiary amine with a molecular formula of C9H19NO and a molecular weight of 157.26 g/mol.
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is not fully understood, but it is believed to act as a Lewis base due to the presence of the tertiary amine group. 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has been found to form stable complexes with metal ions such as copper, nickel, and palladium, which may play a role in its potential applications in catalysis and drug delivery.
Biochemical and Physiological Effects:
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-cytotoxic in various cell lines, suggesting that it may have potential as a drug delivery agent.
Advantages and Limitations for Lab Experiments
One advantage of 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is its ease of synthesis from commercially available starting materials. It is also stable and non-toxic, making it a useful building block in the synthesis of biologically active compounds. One limitation of 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is its limited solubility in water, which may make it difficult to use in certain applications.
Future Directions
There are several future directions for research on 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine. One area of interest is its potential use as a drug delivery agent, particularly in cancer therapy. 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has been found to form stable complexes with metal ions, which may enable targeted delivery of drugs to cancer cells. Another area of interest is its potential use as a chiral auxiliary in asymmetric synthesis, as it has been found to be effective in promoting enantioselective reactions. Further research is needed to fully understand the mechanism of action of 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine and its potential applications in various fields.
Conclusion:
In conclusion, 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is a chemical compound that has potential applications in various fields, including catalysis, drug delivery, and asymmetric synthesis. Its ease of synthesis from commercially available starting materials, stability, and non-toxicity make it a useful building block in the synthesis of biologically active compounds. Further research is needed to fully understand the mechanism of action of 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine and its potential applications in various fields.
Synthesis Methods
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine can be synthesized through a simple three-step process starting from commercially available starting materials. The first step involves the reaction of 2-methylpropan-1-ol with sodium hydride to form the corresponding alkoxide. The second step involves the reaction of the alkoxide with 2,2-dimethyloxirane to form 3-(4,4-dimethyloxolan-2-yl)-2-methylpropan-1-ol. The final step involves the reaction of the alcohol with a tertiary amine such as diisopropylamine to form 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine.
Scientific Research Applications
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has been found to have various applications in scientific research. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in the synthesis of biologically active compounds. 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has also been studied for its potential use as a drug delivery agent due to its ability to form stable complexes with metal ions.
properties
IUPAC Name |
3-(4,4-dimethyloxolan-2-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8(6-11)4-9-5-10(2,3)7-12-9/h8-9H,4-7,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQBWQGPSQCYIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(CO1)(C)C)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine |
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